
tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a piperidine ring with three methyl substitutions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under basic conditions, such as using a base like triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
作用機序
The mechanism of action of tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
類似化合物との比較
Similar Compounds
- tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate
- tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
Uniqueness
tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry .
特性
分子式 |
C20H32N2O2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-15(2)18(21-19(23)24-20(4,5)6)13-22(16(14)3)12-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChIキー |
QBFXTPLFVTYROG-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CN(C1C)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



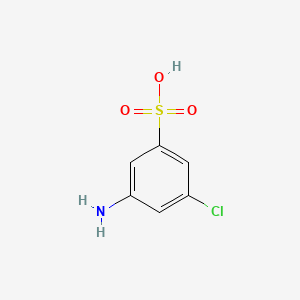
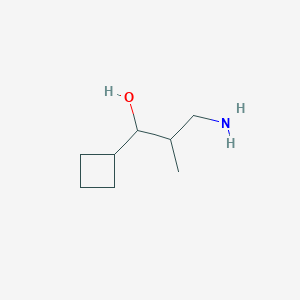

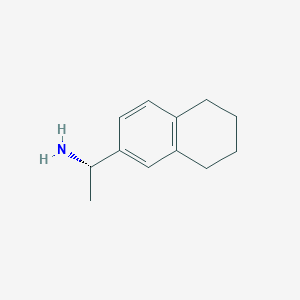

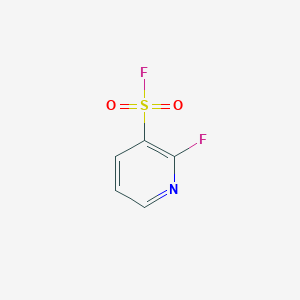
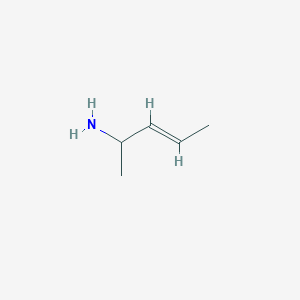
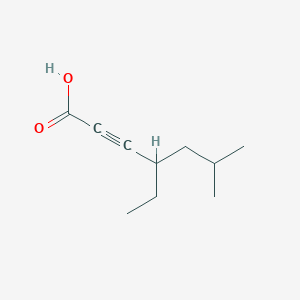
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
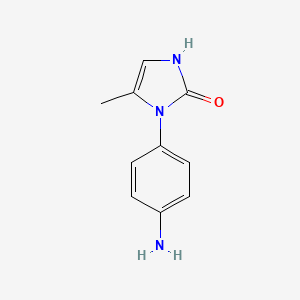
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

